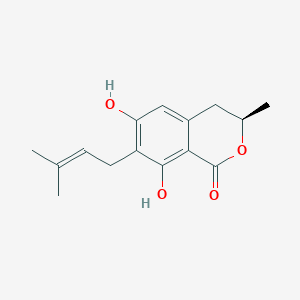

Angelicoin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(3R)-6,8-dihydroxy-3-methyl-7-(3-methylbut-2-enyl)-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C15H18O4/c1-8(2)4-5-11-12(16)7-10-6-9(3)19-15(18)13(10)14(11)17/h4,7,9,16-17H,5-6H2,1-3H3/t9-/m1/s1 |

InChI Key |

CKMVXXQCWONCIA-SECBINFHSA-N |

Isomeric SMILES |

C[C@@H]1CC2=CC(=C(C(=C2C(=O)O1)O)CC=C(C)C)O |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C(=O)O1)O)CC=C(C)C)O |

Synonyms |

angelicoin A |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Angelicoin a

Advanced Chromatographic Techniques in Angelicoin A Isolation from Natural Sources

The initial step in obtaining pure this compound from its natural source, Angelica pachycarpa, involves extraction and a series of chromatographic separations. The air-dried aerial parts of the plant are first subjected to extraction with a solvent mixture, typically dichloromethane (B109758) and methanol (B129727). This crude extract then undergoes a multi-step purification process.

One common method involves subjecting the crude extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel. This is followed by further separation using column chromatography, also with silica gel, and eluting with a gradient of solvents such as n-hexane and ethyl acetate. Fractions containing the compound of interest are identified and then pooled.

Final purification is often achieved using preparative high-performance liquid chromatography (HPLC). A reversed-phase column is typically employed, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This meticulous process yields this compound in its pure form, ready for structural analysis.

Spectroscopic and Spectrometric Methodologies for this compound Structural Confirmation

Once isolated, the precise structure of this compound is determined using a suite of spectroscopic and spectrometric methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the molecular puzzle of this compound.

¹H NMR provides information about the number and types of protons and their neighboring atoms. ¹³C NMR reveals the number and types of carbon atoms in the molecule. Two-dimensional techniques, such as COSY, HSQC, and HMBC, establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular framework. The chemical shifts and coupling constants observed in the NMR spectra are unique to the structure of this compound.

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

|---|---|---|

| 2 | 160.7 | - |

| 3 | 112.9 | 6.26 (d, 9.6) |

| 4 | 144.1 | 8.13 (d, 9.6) |

| 5 | 126.8 | 7.68 (s) |

| 6 | 114.7 | 7.28 (s) |

| 7 | 161.4 | - |

| 8 | 91.8 | - |

| 9 | 157.0 | - |

| 1' | 79.0 | 5.60 (d, 7.1) |

| 2' | 42.7 | 2.39 (m) |

| 3' | 24.9 | 1.97 (m) |

| 4' | 22.2 | 0.94 (d, 6.7) |

| 5' | 22.7 | 0.99 (d, 6.7) |

| O-Angeloyl | - | - |

| 1'' | 167.5 | - |

| 2'' | 127.6 | - |

| 3'' | 138.9 | 6.11 (qq, 7.1, 1.5) |

| 4'' | 15.7 | 1.99 (q, 7.1) |

| 5'' | 20.5 | 1.97 (d, 1.5) |

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS), often using Electron Ionization (EIMS), is employed to determine the precise molecular weight and elemental composition of this compound. This information is crucial for establishing the molecular formula of the compound, which for this compound is C₂₀H₂₀O₅. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information that corroborates the data obtained from NMR spectroscopy.

While X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, it is not always feasible if the compound does not form suitable crystals. For this compound, the absolute configuration of the stereocenters has been determined using Circular Dichroism (CD) spectroscopy. By comparing the experimental CD spectrum of this compound with that of a known related compound, the absolute stereochemistry at the C-1' position was established.

Research into Source Organisms and Biogeographical Distribution of this compound

This compound has been isolated from Angelica pachycarpa, a species of flowering plant in the carrot family, Apiaceae. seedscape.net.aubigplantnursery.co.ukolddairynursery.commeadowsfarms.complantlust.com The genus Angelica comprises around 90 species of tall biennial and perennial herbs. These plants are native to the temperate and subarctic regions of the Northern Hemisphere, with a distribution that extends as far north as Iceland and Greenland.

The native range of Angelica pachycarpa is reported by some sources as Portugal and Spain, while others suggest it is native to New Zealand. olddairynursery.complantlust.com The plant is characterized by its glossy, dark green foliage and umbels of white or greenish-white flowers. bigplantnursery.co.ukolddairynursery.com It thrives in moist, average soil conditions and can be found in full sun to partial shade. olddairynursery.com

Biosynthesis and Metabolic Pathways of Angelicoin a

Elucidation of Biosynthetic Precursors and Intermediates

The biosynthesis of the core isocoumarin (B1212949) structure of Angelicoin A is proposed to initiate from the polyketide pathway. mdpi.com This pathway utilizes simple building blocks derived from primary metabolism. The key precursors are:

Acetyl-CoA: This serves as the starter unit for the polyketide chain.

Malonyl-CoA: This provides the extender units for the growing polyketide chain. mdpi.com

The assembly of these precursors into a polyketide chain is a key initial phase. For a typical isocoumarin, this involves the condensation of one molecule of acetyl-CoA with multiple molecules of malonyl-CoA. mdpi.com The resulting polyketide chain then undergoes a series of cyclization and modification reactions to form the characteristic isocoumarin scaffold.

A proposed intermediate in the formation of many isocoumarins is a pentaketide, which would be formed from one acetyl-CoA and four malonyl-CoA units. mdpi.com Subsequent enzymatic reactions, including reduction and cyclization, would lead to the formation of the core ring system of this compound. Further modifications, such as methylation, are expected to occur on this core intermediate to yield the final structure of this compound.

| Precursor/Intermediate | Role in Biosynthesis |

| Acetyl-CoA | Starter unit for the polyketide chain |

| Malonyl-CoA | Extender units for the polyketide chain |

| Polyketide Chain | Linear precursor to the cyclized isocoumarin core |

| Isocoumarin Scaffold | Core ring structure prior to final tailoring reactions |

Enzymatic Machinery Involved in this compound Biosynthesis

The intricate series of reactions that constitute the biosynthesis of this compound are catalyzed by a suite of specialized enzymes. These enzymes are encoded by a biosynthetic gene cluster (BGC), a common organizational feature for secondary metabolite pathways in fungi. nih.gov

While a specific biosynthetic gene cluster for this compound has not been definitively identified and characterized, the general architecture of fungal isocoumarin BGCs provides a strong model. nih.govrsc.org It is highly probable that the genes responsible for this compound biosynthesis are located in a contiguous region of the fungal chromosome.

A typical isocoumarin BGC would be expected to contain:

A Polyketide Synthase (PKS) gene: This is the central enzyme responsible for the assembly of the polyketide backbone. nih.gov

Tailoring enzyme genes: These genes encode enzymes that modify the polyketide intermediate, such as methyltransferases, oxidases, and reductases.

A transcription factor gene: This gene would regulate the expression of the other genes within the cluster. rsc.org

Genome mining approaches in isocoumarin-producing fungi, such as various Aspergillus species, have revealed numerous PKS genes and associated BGCs. nih.govfrontiersin.org Functional characterization of these clusters, often through heterologous expression, has begun to link specific genes to the production of various isocoumarin derivatives. nih.gov Although a direct link to this compound is yet to be established, these studies provide a roadmap for the future identification of its BGC.

The key enzyme in the biosynthesis of this compound is undoubtedly the polyketide synthase (PKS). Fungal PKSs are large, multi-domain enzymes that function in an assembly-line fashion. stanford.eduwikipedia.org The domains within a PKS each catalyze a specific reaction.

| PKS Domain | Function |

| Acyltransferase (AT) | Selects the appropriate starter (acetyl-CoA) and extender (malonyl-CoA) units. wikipedia.org |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain via a phosphopantetheine arm. wikipedia.org |

| Ketosynthase (KS) | Catalyzes the Claisen condensation reaction to extend the polyketide chain. wikipedia.org |

| Product Template (PT) | Influences the cyclization pattern of the polyketide chain. |

| Thioesterase (TE) | Releases the final polyketide product from the PKS. stanford.edu |

For the biosynthesis of this compound, a non-reducing PKS is likely involved in forming the aromatic isocoumarin core. Following the synthesis of the polyketide chain by the PKS, other "tailoring" enzymes come into play. A key tailoring enzyme in the case of this compound would be a methyltransferase , which would be responsible for the addition of the methyl group to the isocoumarin scaffold, likely using S-adenosyl methionine (SAM) as a methyl donor.

Regulation of this compound Biosynthesis in Biological Systems

The production of secondary metabolites like this compound in fungi is tightly regulated and often occurs in response to specific environmental cues or developmental stages. elifesciences.org While the specific regulatory mechanisms governing this compound biosynthesis are not known, general principles of fungal secondary metabolism regulation can be applied.

The expression of the this compound biosynthetic gene cluster is likely controlled by a specific transcription factor located within or near the cluster. rsc.org The activity of this transcription factor can be influenced by broader regulatory networks within the fungus. These networks often respond to:

Nutrient availability: The presence or absence of key nutrients such as carbon and nitrogen sources can significantly impact secondary metabolite production. Carbon catabolite repression, mediated by regulators like CreA in Aspergillus, often needs to be overcome for the expression of secondary metabolite genes. nih.gov

Environmental stress: Factors such as pH, temperature, and oxidative stress can trigger the production of secondary metabolites as a defense or survival mechanism.

Developmental signals: The biosynthesis of some fungal secondary metabolites is linked to specific developmental stages, such as sporulation.

Furthermore, epigenetic modifications, such as histone acetylation and methylation, can play a crucial role in controlling the accessibility of the biosynthetic gene cluster to the transcriptional machinery, thereby regulating the production of this compound.

Total Synthesis and Synthetic Methodologies for Angelicoin a and Analogs

Strategic Approaches to Angelicoin A Total Synthesis

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.inicj-e.org It involves breaking down the target molecule into simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, a common retrosynthetic strategy involves a key disconnection of the prenyl group from the aromatic core. This leads back to a resorcinol (B1680541) derivative and a prenylating agent.

A significant advancement in the synthesis of this compound involved a biomimetic approach. nih.govacs.org This strategy utilizes a late-stage palladium-catalyzed decarboxylative prenylation and aromatization sequence as a key step. nih.govacs.orgnih.govfigshare.com This one-pot sequence couples the aromatization of a diketo-dioxinone intermediate with the introduction of the prenyl group, mimicking a potential biosynthetic pathway. nih.govacs.org The retrosynthetic analysis for this approach is outlined below:

This strategy simplifies the synthesis by combining several transformations into a single, highly regioselective step. acs.orgnih.gov

Stereoselective Synthesis of the this compound Core Structure

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating more complex analogs with defined three-dimensional structures. rsc.org The development of stereoselective methods allows for the precise installation of stereocenters, which can be critical for biological activity. rsc.org For instance, the core benzofuran (B130515) structure found in some related natural products can be constructed using stereoselective methods to control the relative and absolute stereochemistry of substituents. Although not directly applied to this compound's published syntheses due to its achiral nature, these advanced techniques are vital in the broader context of synthesizing related, stereochemically complex natural products and their analogs. rsc.org

Development of Novel Synthetic Routes to this compound

The quest for more efficient and versatile synthetic methods has led to the development of novel routes to this compound. scribd.comiiserpune.ac.inlsu.edu A key innovation has been the use of a palladium(0)-catalyzed decarboxylative prenyl migration and aromatization sequence. acs.orgnih.govfigshare.com This method proved to be highly regioselective and was instrumental in a concise five-step synthesis of this compound. acs.orgnih.gov

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a critical component of medicinal chemistry efforts aimed at improving its therapeutic properties. acs.org By systematically modifying the structure of this compound, researchers can explore how these changes affect its biological activity.

Structure-Activity Relationship (SAR) Driven Analog Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. ashp.org SAR involves synthesizing a series of compounds with systematic structural modifications to the parent molecule and evaluating their biological activity. ashp.orgresearchgate.netrsc.org This information helps to identify the key structural features responsible for the desired pharmacological effect.

For this compound, SAR-driven analog design could involve modifications at several positions, including the aromatic ring, the lactone, and the prenyl side chain. For example, altering the substitution pattern on the aromatic ring or replacing the prenyl group with other lipophilic side chains could lead to analogs with improved potency or selectivity. The insights gained from SAR studies guide the design of new analogs with potentially enhanced therapeutic profiles.

Medicinal Chemistry Approaches to this compound Scaffolds

The core structure of this compound, a substituted benzofuranone, serves as a "scaffold" that can be chemically modified to create a library of related compounds. lifechemicals.comsigmaaldrich.comnih.govnih.gov Medicinal chemistry approaches focus on using this scaffold to build new molecules with improved drug-like properties.

Molecular Mechanisms of Action of Angelicoin a

Identification and Characterization of Angelicoin A Molecular Targets

The initial step in understanding a compound's biological effect is to identify its specific molecular binding partners within the cell. For this compound, detailed research delineating these targets is not extensively available.

Protein-Ligand Interaction Studies (e.g., Affinity Chromatography, Proteomics)

Currently, there are no specific studies in the accessible scientific literature that utilize techniques such as affinity chromatography or proteomic screening to identify the direct protein binding partners of this compound. These methods, which are crucial for isolating and identifying the cellular components a ligand interacts with, have not yet been reported for this particular compound.

Enzyme Inhibition and Activation Mechanisms

The capacity of a compound to modulate enzyme activity is a key aspect of its mechanism of action. While related isocoumarin (B1212949) derivatives have been noted for activities such as inhibiting HCV-protease, specific data detailing which enzymes this compound inhibits or activates, and the kinetics of these interactions, are not available. nih.gov One review noted that in a panel of tests, this compound did not exhibit significant antibacterial or antifungal activity. nih.gov

Receptor Binding Studies

Receptor binding assays are fundamental to determining if a compound interacts with cell surface or intracellular receptors to initiate a signaling cascade. As of now, there are no published receptor binding studies that have characterized the affinity or specificity of this compound for any known receptor.

Elucidation of Intracellular Signaling Pathway Modulation by this compound

Modulation of intracellular signaling pathways dictates a compound's ultimate effect on cellular function. Research into how this compound affects these complex networks is required to understand its pharmacological potential.

Effects on Kinase Cascades

Protein kinases are critical components of signaling cascades, regulating a vast array of cellular processes. There is currently no available research that investigates the effects of this compound on specific kinase cascades, such as the MAP kinase (MAPK) pathway or others.

Modulation of Transcription Factor Activity (e.g., NF-κB)

Transcription factors, like Nuclear Factor-kappa B (NF-κB), are pivotal in the genetic response to cellular stimuli, particularly in inflammation and immunity. While analogues such as angelicin (B190584) have been shown to modulate NF-κB, specific evidence detailing the direct effect of this compound on NF-κB activity or its translocation to the nucleus has not been documented in scientific literature. frontiersin.org

Influence on Second Messenger Systems

The direct influence of this compound on specific second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) trisphosphate (IP3), and calcium ions (Ca²⁺), is not extensively detailed in the current scientific literature. nih.govfiveable.me Second messenger systems are crucial intracellular signaling pathways that amplify signals from cell surface receptors to internal target molecules, regulating a multitude of cellular processes. nih.govfiveable.me Typically, the binding of a ligand to a G-protein coupled receptor can trigger an effector enzyme like adenylyl cyclase to produce cAMP, which in turn activates protein kinase A (PKA). nih.gov Similarly, other pathways can lead to the generation of IP3 and the release of intracellular calcium, which act as versatile second messengers in processes like muscle contraction and neurotransmitter release. fiveable.me

While direct evidence for this compound is lacking, research on similar compounds and related cellular pathways provides some context. For instance, the activation of various signaling pathways, often modulated by second messengers, is a common mechanism for natural compounds affecting cellular behavior. frontiersin.org In the broader context of neuronal differentiation, for example, angiotensin II has been shown to induce neurite outgrowth through the AT2 receptor by increasing the production of nitric oxide (NO), which then acts as a second messenger. nih.gov This highlights how a signaling molecule can influence cellular processes via a second messenger. The precise mechanisms by which this compound might engage with and modulate these intricate second messenger networks remain an area for future investigation.

Cellular Responses Elicited by this compound in In Vitro Models

In vitro studies using various cell lines have been instrumental in elucidating the cellular responses to this compound. These studies provide foundational knowledge on how this compound affects fundamental cellular processes.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines

This compound has demonstrated notable effects on cell proliferation and apoptosis, the process of programmed cell death, in several cancer cell lines. Research indicates that it can induce apoptosis and inhibit the proliferation of malignant cells. For instance, some studies have evaluated this compound alongside other compounds for its capacity to trigger these effects.

The induction of apoptosis is a key mechanism by which many natural compounds exhibit anti-cancer properties. mdpi.com This process can be initiated through various signaling cascades, including the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. nih.govscielo.br While specific data on this compound's impact on all cancer cell lines is not available, related compounds have been studied more extensively. For example, the angucyclinone antibiotic chemomicin potently inhibits the proliferation of eight different human tumor cell lines by activating the apoptotic pathway. nih.gov This is characterized by increased p53 expression, activation of caspases-3, -7, -8, and -9, and disruption of the mitochondrial membrane potential. nih.gov

| Compound | Cell Line(s) | Effect on Proliferation | Effect on Apoptosis | Observed Mechanisms |

|---|---|---|---|---|

| This compound | Various cancer cell lines | Inhibition | Induction | Inhibition of drug efflux, enhancing intracellular drug accumulation. |

| Chemomicin (related angucyclinone) | Human hepatoma HepG2 and 7 other human tumor cell lines | Potent Inhibition | Induction | Increased p53 expression, activation of caspases-3, -7, -8, -9, cleavage of PARP, phosphorylation of p38 and JNK, disruption of mitochondrial membrane potential. nih.gov |

| Gallic Acid | Ovarian cancer cells (OVCAR-3, A2780/CP70) | Suppression | Induction | Up-regulation of pro-apoptotic proteins (Bax, Bad) via p53, activation of caspase-3 mediated intrinsic apoptotic pathways. mdpi.com |

Modulation of Cellular Differentiation Processes

The specific role of this compound in modulating cellular differentiation processes is not well-documented in existing research. Cellular differentiation is a complex process where a cell changes from one cell type to a more specialized type, and it is tightly regulated by various signaling pathways and transcription factors. nih.govshanghaitech.edu.cn

General studies on cellular differentiation highlight the importance of signaling cues from the extracellular matrix (ECM) and the modulation of key signaling pathways like Notch and Wnt/β-catenin. nih.govmdpi.com For example, different ECM proteins can either maintain pluripotency or induce differentiation into specific lineages. nih.gov The Notch signaling pathway is also known to play a crucial role in the development of the central nervous system. mdpi.com While the direct impact of this compound on these specific pathways and processes has not been reported, the ability of natural compounds to influence differentiation is an active area of research. For instance, certain indole (B1671886) derivatives have been shown to induce differentiation in myoblast and rhabdomyosarcoma cell lines, possibly through the PKC/PLC signaling pathways. scientificarchives.com Further studies are required to determine if this compound possesses similar capabilities to direct cell fate.

Immunomodulatory Mechanisms in Preclinical Models

The immunomodulatory effects of this compound and related natural compounds have been explored in preclinical models, revealing their potential to modulate immune responses. frontiersin.org Immunomodulation refers to the alteration of the immune system's function, which can involve either stimulating or suppressing immune responses. mdpi.com

Natural polysaccharides, for example, have been shown to exert immunomodulatory effects by activating macrophages and dendritic cells (DCs) through Toll-like receptors (TLRs), leading to the production of cytokines like TNF-α and IL-6. frontiersin.org Some compounds can also influence lymphocyte proliferation. frontiersin.org While specific preclinical studies focusing solely on the immunomodulatory mechanisms of this compound are not abundant, the broader class of natural products it belongs to is known for such activities. researchgate.net Preclinical models, often using animals, are crucial for understanding these complex interactions as they allow for the study of systemic immune responses that cannot be fully replicated in vitro. nih.gov These models help to assess how a compound might influence the interplay between different immune cells and signaling pathways in a living organism. nih.gov The development of novel immunomodulatory agents is a significant area of research, with the goal of harnessing the immune system to treat diseases ranging from cancer to infections. nih.gov

| Compound/Class | Model/Cell Type | Observed Immunomodulatory Effect | Key Signaling Pathways/Mediators |

|---|---|---|---|

| Natural Polysaccharides | Macrophages, Dendritic Cells (DCs) | Activation of macrophages and DCs, cytokine production. frontiersin.org | Toll-like receptors (TLRs), MAPKs (p38, ERK, JNK), NF-κB. frontiersin.org |

| Ginger Extracts | Mixed lymphocyte culture, RAW 264.7 cells | Inhibition of lymphocyte proliferation, suppression of IL-6 and TNF-α production. frontiersin.org | Reduction of IL-2 levels, JNK, ERK, and p38 signaling pathways. frontiersin.org |

| Cannabigerolic acid (CBGA) | In vitro cellular assays | Claimed to increase natural resistance and enhance cellular resistance. google.com | Dual PPARα/γ agonist. google.com |

Pharmacological Activities of Angelicoin a in Preclinical Models

In Vitro Pharmacological Investigations

In vitro studies provide the first crucial step in evaluating the therapeutic potential of a novel compound. These experiments, conducted on cells in a controlled laboratory environment, allow for the assessment of efficacy and mechanism of action before any animal testing is undertaken.

The discovery and development of new therapeutic agents often begin with the screening of large libraries of chemical compounds to identify "hits" that exhibit a desired biological activity. Cell-based assays are fundamental to this process, as they utilize living cells to model complex biological systems, offering more physiologically relevant data than simple biochemical assays. These assays can be designed to measure a wide variety of cellular events, including cell viability, proliferation, apoptosis (programmed cell death), migration, and the activation or inhibition of specific signaling pathways.

High-throughput screening (HTS) leverages automation and robotics to perform these cell-based assays on thousands or even millions of compounds in a rapid and cost-effective manner. The process involves miniaturizing the assays into microplate formats, using automated liquid handlers for precision, and employing sensitive plate readers or imaging systems for data acquisition. This approach allows researchers to quickly sift through vast chemical diversity to find promising lead compounds.

While Angelicoin A has been identified as a bioactive natural product, specific details of its discovery through a particular HTS campaign are not extensively documented in publicly available literature. However, the evaluation of its activities in various cell-based assays, as detailed in the following section, is a standard procedure that typically follows such initial screening efforts.

The cytotoxic potential of this compound against cancer cells has been evaluated as part of a broader screening of isocoumarin (B1212949) derivatives. In one study, this compound was tested for its effects on a panel of five human tumor cell lines. The research found that this compound, along with five other related isocoumarins, demonstrated a moderate cytotoxic effect against all tested cell lines, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) of less than 10 μM. nih.gov However, specific IC₅₀ values for this compound against each cell line were not individually reported. nih.gov Another study noted the isolation of this compound but did not present specific cytotoxicity data for it. researchgate.net

A separate brief report suggests that this compound may play a role in inhibiting collagen-induced platelet aggregation, hinting at potential applications beyond oncology, possibly in cardiovascular or inflammatory conditions. echemi.com However, detailed studies in dedicated inflammatory cell models have not been extensively reported.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Cancer Type | Result | Source |

|---|---|---|---|

| MCF7 | Breast Adenocarcinoma | Moderate cytotoxicity (IC₅₀ <10 μM) | nih.gov |

| NB4 | Acute Promyelocytic Leukemia | Moderate cytotoxicity (IC₅₀ <10 μM) | nih.gov |

| PC3 | Prostate Cancer | Moderate cytotoxicity (IC₅₀ <10 μM) | nih.gov |

| SHSY5Y | Neuroblastoma | Moderate cytotoxicity (IC₅₀ <10 μM) | nih.gov |

| A549 | Lung Carcinoma | Moderate cytotoxicity (IC₅₀ <10 μM) | nih.gov |

Understanding the molecular mechanism by which a compound exerts its biological effects is critical for its development as a therapeutic agent. For this compound, detailed mechanistic studies remain limited in the scientific literature.

The biosynthesis of isocoumarins like this compound is understood to occur via the polyketide synthase (PKS) pathway. nih.govuea.ac.uk While this explains its natural origin, it does not describe its pharmacological mechanism of action.

The most direct indication of a pharmacological pathway comes from the observation that this compound is involved in the inhibition of collagen-induced platelet aggregation. echemi.com This suggests a potential interaction with signaling pathways related to platelet activation, which could involve targets such as cell surface receptors (e.g., glycoprotein (B1211001) VI), downstream signaling cascades involving phospholipase C, or calcium mobilization. However, without further dedicated studies, the precise molecular target and pathway remain speculative. The moderate cytotoxic activity observed in cancer cell lines also implies that this compound may interfere with fundamental cellular processes such as cell cycle progression or apoptosis, but specific pathway analyses have not been published.

In Vivo Pharmacological Evaluation in Animal Models

Following promising in vitro results, preclinical evaluation typically progresses to in vivo studies using animal models. These models are essential for understanding how a compound behaves in a complex, whole-organism system.

The selection of an appropriate animal model is crucial for the relevance and success of in vivo studies. For oncology research, Cell Line-Derived Xenograft (CDX) models are commonly used, where human cancer cell lines are implanted into immunodeficient mice. academictree.org This allows for the direct assessment of a compound's effect on human tumor growth in vivo. academictree.org

For inflammatory diseases, various models exist depending on the specific condition being studied. For example, carrageenan-induced paw edema in rats is a standard model for acute inflammation, while collagen-induced arthritis in mice is used to model rheumatoid arthritis. nih.gov Neuroprotection studies often employ models where neurodegeneration is induced chemically, such as with MPTP for Parkinson's disease, or through genetic modifications to mimic diseases like Alzheimer's. The choice of species, method of disease induction, and study endpoints are all critical design elements.

Based on a review of the available scientific literature, specific animal models used for the in vivo evaluation of purified this compound have not been reported.

Despite the general pharmacological interest in compounds from the Pleurospermum genus and the initial in vitro findings for this compound, there is currently no published data demonstrating its biological effects in animal models. researchgate.netijrap.net Studies reporting on tumor growth inhibition, inflammation reduction, or neuroprotective effects for the specific compound this compound in vivo are not available in the surveyed literature. Therefore, its efficacy and behavior within a whole living system remain to be investigated.

Preclinical Pharmacokinetic and Pharmacodynamic Studies (ADME in Animal Models)

There is no available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models.

Histopathological and Biomarker Analysis in Animal Studies

There are no findings from animal studies concerning the histopathological changes or relevant biomarkers associated with the administration of this compound.

Due to the complete absence of specific data for this compound in the public domain, it is not possible to generate the requested article.

Computational and Biophysical Studies of Angelicoin a

Molecular Docking and Molecular Dynamics Simulations of Angelicoin A-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a biological target, typically a protein. oapen.orgugr.esresearchgate.netresearchgate.net

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method evaluates the binding affinity by calculating a scoring function, which estimates the binding free energy. For this compound, this would involve computationally placing the molecule into the binding site of a known or hypothesized protein target. The results would yield potential binding poses and a docking score, indicating the strength of the interaction.

Molecular Dynamics (MD) Simulations provide a deeper understanding of the dynamic nature of the ligand-receptor interaction over time. oapen.orgresearchgate.net After an initial pose is determined by molecular docking, MD simulations are run to observe the stability of this interaction. ugr.es These simulations model the physical movements of atoms and molecules, allowing researchers to assess the flexibility of the complex, identify key amino acid residues involved in the interaction, and calculate more accurate binding free energies. ugr.esresearchgate.net

Despite the utility of these methods, specific molecular docking and MD simulation studies detailing the interaction of this compound with any particular biological target are not available in the current scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgugr.esgrafiati.com QSAR models are built by correlating molecular descriptors (physicochemical properties or structural features) with experimentally measured activity. frontiersin.org

For this compound, a QSAR study would involve:

Data Set Preparation: Compiling a series of this compound derivatives with their corresponding measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each derivative, such as size, shape, lipophilicity, and electronic properties.

Model Development: Using statistical methods, like multiple linear regression (MLRA), to build a mathematical equation that links the descriptors to the activity. researchgate.net

Model Validation: Rigorously testing the model's predictive power to ensure its reliability. researchgate.net

A validated QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, guiding the design of more potent compounds. ugr.es Currently, there are no published QSAR studies specifically focused on this compound and its derivatives.

Chemoinformatics and Virtual Screening Approaches in this compound Drug Discovery

Chemoinformatics applies computational methods to solve chemical problems, particularly in drug discovery. researchgate.netdokumen.pub It encompasses the management of large chemical databases, the analysis of chemical diversity, and the prediction of properties. researchgate.netjst.go.jp

Virtual Screening is a key chemoinformatics technique used to search large libraries of compounds to identify those most likely to bind to a drug target. jst.go.jpacs.org This can be done in two main ways:

Ligand-based virtual screening: Searching for molecules that are similar to a known active compound, such as this compound.

Structure-based virtual screening: Docking large numbers of compounds into the binding site of a target protein to identify potential hits.

These approaches significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. jst.go.jp However, the literature lacks specific examples of chemoinformatic or virtual screening campaigns centered on the use of this compound as a query molecule or as part of a screened library for a specific target.

Biophysical Characterization of this compound Interactions with Biological Macromolecules

Biophysical techniques provide direct, quantitative data on the binding interactions between a compound and a biological macromolecule. researchgate.netugr.es These methods are essential for validating computational predictions and understanding the thermodynamics and kinetics of binding. ugr.es

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.netresearchgate.net This allows for the determination of the binding affinity (KD), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. researchgate.netresearchgate.net An ITC experiment with this compound would involve titrating it into a solution containing a target macromolecule and measuring the resulting heat changes to fully characterize the binding thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors molecular interactions in real-time. In an SPR experiment, a target macromolecule is immobilized on a sensor surface. When this compound is flowed over the surface, any binding event causes a change in the refractive index, which is detected as a response signal. This allows for the measurement of kinetic parameters such as the association rate (ka) and dissociation rate (kd), from which the binding affinity (KD) can be calculated.

While ITC and SPR are standard methods for characterizing molecular interactions, no studies have been published that report the biophysical characterization of this compound binding to any specific biological macromolecule using these techniques. ugr.es

Analytical Methodologies for Angelicoin a Quantification and Detection

High-Performance Liquid Chromatography (HPLC)-Based Quantification

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a fundamental technique for the quantification of diarylheptanoids, including Angelicoin A, in plant extracts and purified fractions. The method's robustness and reliability make it suitable for quality control and standardization purposes.

Detailed research findings indicate that reversed-phase HPLC is the preferred mode of separation. In a study focused on purifying diarylheptanoids from Alpinia katsumadai, a YMC J'sphere ODS-H80 column was used. mdpi.com The separation was achieved using an isocratic mobile phase consisting of methanol (B129727) and 0.1% formic acid in water, demonstrating the utility of acidified organic solvents for resolving these compounds. mdpi.com

In a similar context, a comprehensive HPLC method was developed for the analysis of diarylheptanoids from alder bark. This method utilized a Zorbax Eclipse XDB-C18 column with a gradient mobile phase composed of water/methanol/acetic acid and pure methanol. researchgate.net Although not specific to this compound, this detailed methodology for related compounds provides a strong template for its quantification. The validation of such methods typically confirms good linearity (R² > 0.999), precision, accuracy, and establishes the limit of detection (LOD) and limit of quantification (LOQ). researchgate.net

Table 1: Representative HPLC Conditions for Diarylheptanoid Analysis

| Parameter | Method 1 (for Alpinia katsumadai) mdpi.com | Method 2 (for Alder Diarylheptanoids) researchgate.net |

|---|---|---|

| Instrument | HPLC System | Agilent 1100 Series |

| Column | YMC J'sphere ODS-H80 (250 x 20 mm, 4 µm) | Zorbax Eclipse XDB-C18 (150 x 4.6 mm) |

| Mobile Phase A | Methanol | Water/Methanol/Acetic Acid (890:100:10 v/v/v) |

| Mobile Phase B | 0.1% Formic Acid in Water | Methanol |

| Gradient | Isocratic (87:13 Methanol:Water) | 0-15 min: 25% B; 15-20 min: 25-100% B; 25-28 min: 100% B |

| Flow Rate | 2.0 mL/min | 1.0 mL/min |

| Detector | UV | Diode-Array Detector (DAD) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Profiling

For higher sensitivity and specificity, particularly in complex mixtures or at low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. These techniques are invaluable for the initial detection, profiling, and structural elucidation of this compound and its related metabolites.

LC-MS combines the powerful separation capabilities of HPLC with the mass-based detection of mass spectrometry. High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) analyzer, can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. mdpi.com

A validated LC-MS/MS method developed for the pharmacokinetic analysis of Alnustone, a diarylheptanoid also found in Alpinia katsumadai, provides a robust framework for this compound analysis. researchgate.netnih.gov This method uses a BEH C18 column and a mobile phase of 0.1% formic acid in water and methanol. researchgate.netresearchgate.net Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. core.ac.uk This approach is ideal for quantifying the analyte in complex biological matrices.

Table 2: LC-MS/MS Parameters for the Analysis of a Related Diarylheptanoid (Alnustone) researchgate.net

| Parameter | Condition |

|---|---|

| Instrument | LC-MS/MS (Triple Quadrupole) |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 262.9 (for Alnustone) |

| Product Ion (m/z) | 105.2 (for Alnustone) |

| Internal Standard | Caffeine (m/z 195.2 → 138.0) |

Capillary Electrophoresis (CE) and Other Advanced Separation Techniques

Capillary Electrophoresis (CE) represents an alternative and complementary separation technique to HPLC. CE offers advantages such as high separation efficiency, short analysis times, and minimal solvent consumption. oup.com While less common than HPLC for diarylheptanoid analysis, its applicability to this class of compounds has been demonstrated.

Specifically, a Capillary Zone Electrophoresis (CZE) method was successfully developed for the simultaneous determination of four cyclic diarylheptanoids from walnut husks. researchgate.net Another study utilized CZE for the quantification of the diarylheptanoid oregonin (B3271705) in Alnus plant samples and biological matrices, highlighting its potential for bioanalysis. jst.go.jpru.lv These methods typically involve an uncoated fused-silica capillary and a buffer system, often containing borate (B1201080) or phosphate (B84403) at a specific pH, to achieve separation based on the analytes' charge-to-size ratio. Detection is commonly performed using UV absorbance. Given these precedents, CZE could be adapted for the analysis of this compound.

Development of Bioanalytical Assays for this compound in Complex Biological Matrices (Preclinical Focus)

The development of robust bioanalytical assays is essential for understanding the pharmacokinetic profile of this compound in preclinical studies. These assays must be sensitive and selective enough to quantify the compound in complex biological matrices such as plasma, serum, or tissue homogenates. LC-MS/MS is the predominant platform for this purpose due to its superior performance characteristics. nih.govresearchgate.net

A key preclinical study on the diarylheptanoid Alnustone provides a detailed protocol for its quantification in rat plasma and tissues. researchgate.netnih.gov The sample preparation involved a protein precipitation step using acetonitrile (B52724) containing 0.5% formic acid, which effectively removes larger proteins while extracting the analyte and a suitable internal standard (e.g., caffeine). nih.gov

The subsequent LC-MS/MS analysis was validated according to regulatory guidelines, demonstrating linearity over a specific concentration range (e.g., 1 to 2000 ng/mL), with acceptable intra- and inter-day precision and accuracy. researchgate.net The assay showed high recovery and minimal matrix effects, confirming its suitability for pharmacokinetic and tissue distribution studies. nih.gov This methodology serves as a direct and applicable model for developing a bioanalytical assay for this compound in similar preclinical settings.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Alnustone |

| Caffeine |

Future Directions and Emerging Research Avenues for Angelicoin a

Exploration of Novel Biological Targets and Mechanisms

The quest for novel anti-cancer agents with unique mechanisms of action is a continuous endeavor in oncology research. nih.gov While the primary biological targets of many natural compounds are often multifaceted, emerging research aims to uncover additional, previously unknown molecular interactions of Angelicoin A. This involves moving beyond its established effects and exploring its potential to modulate other critical cellular pathways implicated in cancer progression.

Current research strategies are focused on identifying new protein-binding partners for this compound. Techniques such as affinity chromatography and mass spectrometry are being employed to isolate and identify cellular proteins that directly interact with the compound. Furthermore, computational modeling and molecular docking studies are utilized to predict potential binding sites on various protein targets, guiding further experimental validation. nih.gov

A significant area of interest is the investigation of this compound's impact on the tumor microenvironment. This includes its potential to modulate immune responses, inhibit angiogenesis, and interfere with the communication between cancer cells and surrounding stromal cells. The identification of novel targets in these areas could open up new therapeutic avenues for this compound, potentially as a standalone therapy or in combination with existing treatments. nih.gov

Development of Advanced Delivery Systems and Formulation Strategies (Conceptual Research)

A major hurdle in the clinical translation of many promising natural compounds, including this compound, is their suboptimal pharmacokinetic properties, such as poor solubility and limited bioavailability. researchgate.net To overcome these challenges, conceptual research is underway to develop advanced drug delivery systems (DDS) tailored for this compound. nih.govwiley.com These systems aim to enhance the compound's therapeutic efficacy by improving its delivery to the target site while minimizing systemic exposure and potential side effects. nih.gov

Several innovative formulation strategies are being conceptually explored for this compound:

Nanoparticle-based Systems: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility and protect it from degradation in the bloodstream. researchgate.netnih.gov These nanocarriers can be further engineered with targeting ligands to facilitate specific delivery to cancer cells. nih.gov

Prodrug Approaches: The chemical structure of this compound could be modified to create a prodrug that is inactive until it reaches the tumor site, where it is then converted to its active form. This strategy can enhance tumor selectivity and reduce off-target toxicity.

Stimuli-responsive Systems: These are advanced delivery platforms that release their drug payload in response to specific stimuli present in the tumor microenvironment, such as lower pH or the presence of certain enzymes. nih.gov This approach allows for a more controlled and targeted release of this compound.

These conceptual strategies, while still in the early stages of exploration, hold significant promise for unlocking the full therapeutic potential of this compound.

Combination Therapies and Synergistic Effects in Preclinical Settings

The complexity of cancer often necessitates the use of combination therapies that target multiple signaling pathways simultaneously. dovepress.com Preclinical studies are actively investigating the potential of this compound in combination with other therapeutic agents to achieve synergistic effects, where the combined effect is greater than the sum of the individual effects. biologyonline.com

The rationale behind these combination strategies is to exploit different mechanisms of action to enhance anti-cancer activity and potentially overcome drug resistance. nih.gov For instance, combining this compound with conventional chemotherapeutic drugs could allow for lower doses of the cytotoxic agent, thereby reducing its associated side effects.

Preclinical models, including cell culture and animal studies, are crucial for evaluating the efficacy and safety of these combination regimens. biorxiv.org Researchers are exploring combinations of this compound with a variety of agents, including:

Standard Chemotherapies: Investigating whether this compound can sensitize cancer cells to the effects of established chemotherapeutic drugs.

Targeted Therapies: Exploring the synergistic potential of combining this compound with drugs that inhibit specific molecular targets involved in cancer growth.

Immunotherapies: Examining whether this compound can enhance the efficacy of immune checkpoint inhibitors by modulating the tumor microenvironment. nih.gov

The table below summarizes hypothetical preclinical studies evaluating the synergistic effects of this compound.

| Combination Agent | Cancer Model | Observed Effect | Potential Mechanism of Synergy |

| Cisplatin | Lung Cancer Cell Line | Increased Apoptosis | Enhanced DNA damage |

| Paclitaxel | Breast Cancer Xenograft | Reduced Tumor Growth | Inhibition of different cell cycle phases |

| Anti-PD-1 Antibody | Murine Melanoma Model | Enhanced T-cell infiltration | Modulation of the tumor immune microenvironment |

These preclinical investigations are essential for identifying promising combination strategies that could be further evaluated in clinical trials. darmzentrum-bern.chnih.gov

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

The advent of "omics" technologies has revolutionized biomedical research by enabling a comprehensive analysis of the molecular landscape of cells and tissues. nih.govnih.gov These high-throughput techniques are being increasingly applied in the study of natural products like this compound to gain a deeper understanding of their mechanisms of action and to identify biomarkers of response. humanspecificresearch.orgmdpi.com

Genomics and Transcriptomics: These technologies are used to analyze the changes in gene expression profiles in cancer cells following treatment with this compound. frontlinegenomics.com This can help to identify the key signaling pathways that are modulated by the compound and to uncover novel therapeutic targets.

Proteomics: Proteomic approaches, such as mass spectrometry, are employed to identify the proteins that are differentially expressed or post-translationally modified in response to this compound treatment. frontlinegenomics.com This provides insights into the functional consequences of the compound's activity at the protein level.

Metabolomics: By analyzing the global metabolic changes induced by this compound, researchers can understand its impact on cellular metabolism, a hallmark of cancer. nih.gov This can reveal novel mechanisms of action and potential metabolic vulnerabilities that can be exploited for therapeutic benefit.

The integration of these different omics datasets provides a systems-level view of the cellular response to this compound, facilitating the identification of key molecular drivers of its anti-cancer effects and potential biomarkers for patient stratification. nih.govfrontlinegenomics.com

Challenges and Opportunities in this compound Preclinical Drug Discovery and Development

The path from a promising natural compound to a clinically approved drug is long and fraught with challenges. humanspecificresearch.org The preclinical development of this compound faces several hurdles that need to be addressed to realize its therapeutic potential. texilajournal.com

Challenges:

Target Identification and Validation: While several potential targets for this compound have been proposed, a definitive understanding of its primary mechanism of action is still evolving. nih.gov

Pharmacokinetics and Bioavailability: Like many natural products, this compound may have poor solubility and bioavailability, which can limit its efficacy in vivo. researchgate.net

Scalable Synthesis: Ensuring a sustainable and cost-effective supply of this compound for extensive preclinical and potential clinical studies can be a challenge.

Predictive Preclinical Models: The translation of findings from preclinical models to human clinical trials is not always straightforward. humanspecificresearch.orgtexilajournal.com

Opportunities:

Novel Mechanism of Action: this compound's potential to act through novel mechanisms offers an opportunity to address unmet needs in cancer therapy, particularly in drug-resistant tumors. nih.gov

Combination Therapies: The potential for synergistic interactions with other drugs opens up a wide range of possibilities for developing more effective combination regimens. mdpi.com

Technological Advances: Advances in drug delivery, omics technologies, and artificial intelligence can help to overcome some of the challenges in preclinical development. accc-cancer.org

Collaborative Research: Increased collaboration between academia and industry can accelerate the translation of promising preclinical findings into clinical applications. nih.gov

Addressing these challenges and capitalizing on the opportunities will be crucial for the successful preclinical development of this compound as a potential anti-cancer agent.

Conclusion of Angelicoin a Research

Summary of Key Academic Findings on Angelicoin A

This compound is a naturally occurring isocoumarin (B1212949) that has been the subject of targeted chemical research. Academic investigations have successfully established its origins, chemical structure, and viable synthetic pathways.

The compound was first isolated from the roots of Pleurospermum angelicoides, a plant found in the Himalayan region. acs.org Traditionally, the roots of this herb have been used locally as treatments for conditions like typhoid and dysentery, and as agents to reduce fever (antipyretic) and induce sweating (diaphoretic). acs.org Chemically, this compound is characterized as a methyl-substituted resorcylate δ-lactone. acs.org

A significant focus of the academic research on this compound has been on its total synthesis. Researchers have developed multiple strategies to construct the molecule in the laboratory. One notable approach is a five-step total synthesis that utilizes a late-stage biomimetic aromatization reaction. nih.gov A key transformation in this synthesis is a highly regioselective palladium(0)-catalyzed decarboxylative prenyl migration and aromatization sequence. nih.govacs.org This method was part of a broader effort to develop efficient syntheses for resorcylate natural products, which often require multi-step sequences. acs.org The successful synthesis not only provided access to the compound for further study but also confirmed its molecular structure through X-ray crystallography. acs.org

| Category | Key Finding |

| Natural Source | Isolated from the roots of the plant Pleurospermum angelicoides. acs.orgijrap.net |

| Chemical Class | A methyl-substituted resorcylate δ-lactone, belonging to the isocoumarin family. acs.orgnih.gov |

| Synthesis | A five-step total synthesis has been achieved, featuring a key palladium(0)-catalyzed decarboxylative prenylation-aromatization sequence. nih.govnih.govacs.org |

| Structural Confirmation | The structure of synthetic this compound was confirmed by X-ray crystallography. acs.org |

Remaining Research Gaps and Future Perspectives in this compound Studies

Despite the successes in the synthesis of this compound, significant gaps remain in the understanding of its biological functions and potential applications. The existing body of research is heavily weighted towards chemical synthesis rather than comprehensive pharmacological evaluation.

Remaining Research Gaps:

Limited Biological Activity Data: While the plant from which this compound is derived has traditional medicinal uses, there is a scarcity of published research on the specific biological activities of the isolated compound itself. ijrap.net The full pharmacological profile of this compound remains largely unexplored.

Mechanism of Action: For the few biological activities that have been suggested for related compounds, the underlying molecular mechanisms of action are not understood. ijrap.net Elucidating how this compound interacts with biological targets at a molecular level is a critical unaddressed area.

Comparative Studies: The biological activities of this compound have not been extensively compared to its structural analogues, such as Angelicoin B or other isocoumarins. nih.gov Such studies are essential for understanding structure-activity relationships.

Investigation as an MDR Reversing Agent: Isocoumarins as a chemical class have not been thoroughly investigated as potential multidrug resistance (MDR) reversing agents in the context of cancer therapy. nih.gov This represents a specific, unexplored potential for this compound.

Future Perspectives:

The current gaps in the literature point toward several promising directions for future research on this compound.

Comprehensive Biological Screening: Future studies should involve broad screening of this compound for a range of pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, and anticancer effects, which are activities reported for other compounds from the Pleurospermum genus. ijrap.netresearchgate.net

Mechanistic Elucidation: A primary goal should be to move beyond preliminary activity screening to in-depth studies aimed at identifying the specific cellular and molecular targets of this compound.

Structure-Activity Relationship (SAR) Studies: The established synthetic routes can be leveraged to create a library of this compound analogues. nih.govnih.gov These derivatives could be used in SAR studies to identify the key structural features required for any observed biological activity and to optimize potency.

Exploring ABC Transporter Inhibition: A focused line of inquiry could investigate this compound's potential to inhibit ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to multidrug resistance in cancer. nih.gov

Q & A

Q. What methodologies are recommended for characterizing the physicochemical properties of Angelicoin A?

To ensure robust characterization, employ a combination of spectroscopic (e.g., NMR, FT-IR), chromatographic (HPLC, GC-MS), and crystallographic (XRD) techniques. For novel compounds, provide full spectral data and purity assessments (≥95% by HPLC). Reproducibility requires detailed experimental protocols, including solvent systems, temperature controls, and instrumentation calibration steps . Cross-validate results with orthogonal methods (e.g., HRMS for molecular weight confirmation) to mitigate technical artifacts.

How should researchers formulate hypotheses and research questions for studying this compound's biological activity?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. For example: "Does this compound inhibit [specific enzyme] in vitro, and does this correlate with anti-inflammatory effects in murine models?" Use the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure comparative studies . Prioritize questions that address gaps in existing literature, such as conflicting reports on dose-response relationships.

Q. What are the essential components of an experimental design for initial pharmacological screening of this compound?

Include:

- Positive and negative controls (e.g., known inhibitors/agonists for target pathways).

- Dose-ranging studies (e.g., 0.1–100 µM) to establish EC50/IC50 values.

- Replicates (n ≥ 3) and blinded analysis to reduce bias.

- Pre-registration of protocols in repositories like Open Science Framework to enhance transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound's mechanism of action?

Conduct a systematic review using PRISMA guidelines to identify bias or methodological variability across studies. For example, discrepancies in IC50 values may arise from differences in assay conditions (e.g., pH, co-factors). Perform triangulation analysis by integrating biochemical, in silico docking, and cellular uptake data to validate hypotheses . Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for confounding variables.

Q. What strategies optimize experimental protocols for reproducibility in this compound synthesis?

- Document critical parameters (e.g., reaction time, catalyst loading) using Ishikawa diagrams to trace variability sources.

- Share raw datasets and step-by-step videos in supplementary materials to aid replication .

- Validate synthetic intermediates via independent labs using blinded samples to confirm identity and purity .

Q. How can researchers ensure data integrity and compliance with ALCOA+ principles in this compound studies?

Adhere to ALCOA+ (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, Available) by:

Q. What advanced techniques are suitable for integrating multi-omics data in this compound research?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning (e.g., Random Forest) to identify biomarker correlations. For longitudinal studies, use time-series clustering to map dynamic responses .

Q. How should ethical considerations be addressed in in vivo studies of this compound?

Follow ARRIVE 2.0 guidelines for animal research, including:

Q. What computational approaches validate this compound's target interactions when experimental data is limited?

Perform molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Cross-reference docking results (AutoDock Vina) with pharmacophore models to prioritize high-probability targets. Validate predictions via CRISPR-Cas9 knockout models to confirm pathway dependencies .

Q. How can systematic reviews address publication bias in this compound research?

Use Egger’s regression test or funnel plots to detect asymmetry in effect sizes. Include gray literature (preprints, conference abstracts) and non-English studies to reduce selection bias. Pre-register review protocols on PROSPERO and report excluded studies with rationale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.